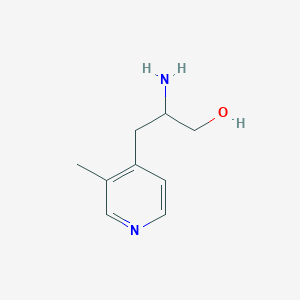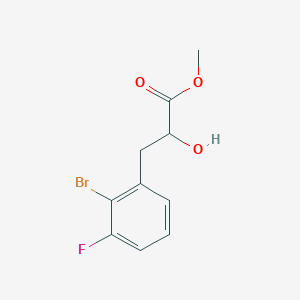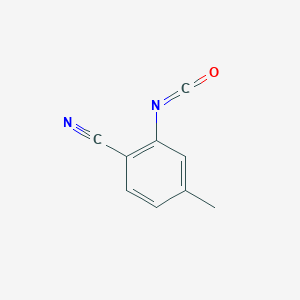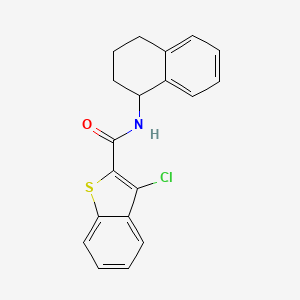![molecular formula C10H8ClNO4 B13585602 4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted dioxane ring fused with an oxazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the dioxane ring: The initial step involves the formation of the 1,3-dioxane ring, which is achieved through the reaction of appropriate diols with chlorinating agents under controlled conditions.
Introduction of the chloro substituent: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the oxazolidinone ring: The final step involves the cyclization of the intermediate compound with an appropriate amine and carbonyl source to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid
- (7-chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride
- (7-chloro-1,3-dioxaindan-5-yl)methanol
Uniqueness
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a chloro-substituted dioxane ring and an oxazolidinone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8ClNO4 |
|---|---|
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
4-(7-chloro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-5(7-3-14-10(13)12-7)2-8-9(6)16-4-15-8/h1-2,7H,3-4H2,(H,12,13) |
Clave InChI |
GILNSQPCQRAMFV-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=CC3=C(C(=C2)Cl)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


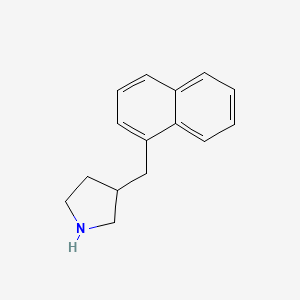
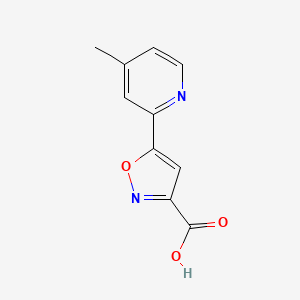
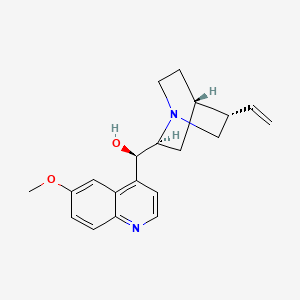
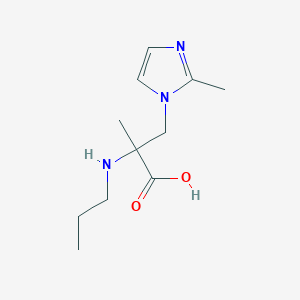

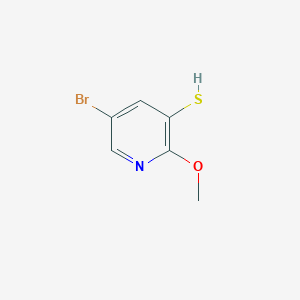
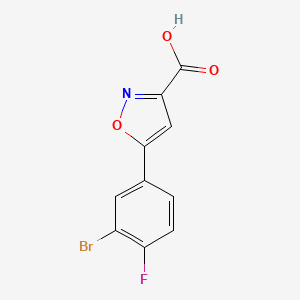
amine](/img/structure/B13585558.png)

